Azane;methanesulfonic acid

Heterogeneous Catalysis Green Chemistry Organic Synthesis

Ammonium methanesulfonate boosts PBI-PEM proton conductivity 5‑fold (4.5 vs 0.8 mS cm⁻¹ at 180 °C anhydrous) and doubles perovskite solar cell thermal stability (80 % vs 40 % efficiency retention after 100 h at 85 °C). Its decomposition at 198‑201 °C and near‑neutral pH outperform generic ammonium sulfonates. As a recyclable heterogeneous catalyst, it achieves 92 % yield over 10 Biginelli cycles—surpassing PTSA. Procure now for advanced fuel cells, perovskite stabilization, or green catalysis.

Molecular Formula CH10N2O3S
Molecular Weight 130.17 g/mol
Cat. No. B8117736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;methanesulfonic acid
Molecular FormulaCH10N2O3S
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.N.N
InChIInChI=1S/CH4O3S.2H3N/c1-5(2,3)4;;/h1H3,(H,2,3,4);2*1H3
InChIKeyLCQPBXRTJCYQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Methanesulfonate (Azane;methanesulfonic acid) Procurement & Technical Baseline


Ammonium methanesulfonate (CAS 22515-76-0), also known as azane;methanesulfonic acid or ammonium mesylate, is the ammonium salt of methanesulfonic acid (MSA) . It is a white, highly water-soluble crystalline solid with a molecular weight of 113.14 g/mol and a melting point of 198-201 °C (decomposition) . As a member of the alkylsulfonate salt family, it exhibits a near-neutral to mildly acidic pH in aqueous solution and is valued for its non-oxidizing nature and compatibility with a range of chemical processes . Its unique combination of the strongly acidic methanesulfonate anion with the volatile ammonium cation makes it a versatile reagent and catalyst in applications ranging from heterogeneous catalysis to perovskite photovoltaics [1].

Why Ammonium Methanesulfonate Cannot Be Directly Substituted with Other Ammonium Sulfonates or Inorganic Salts


Generic substitution of ammonium methanesulfonate with other ammonium sulfonates (e.g., tosylate, besylate) or inorganic ammonium salts (e.g., sulfate, chloride) often fails due to critical differences in thermal behavior, solubility, and molecular interactions. The methanesulfonate anion provides a unique balance of strong acidity and low molecular weight, which translates to a higher molar density of active sites in catalytic applications and distinct solubility profiles in polar solvents [1]. Critically, the thermal decomposition of ammonium methanesulfonate occurs at a specific temperature range (198-201 °C), which differs from other ammonium salts and directly impacts its suitability in high-temperature processes like polymer curing or perovskite annealing . Furthermore, computational studies on atmospheric chemistry reveal that the stability of ammonium methanesulfonate clusters differs fundamentally from clusters formed with other bases like dimethylamine, indicating that simple basicity does not predict its behavior in complex systems [2]. These quantifiable differences necessitate specific procurement rather than generic in-class selection.

Ammonium Methanesulfonate: Quantitative Comparative Evidence for Scientific & Industrial Differentiation


Superior Catalytic Recyclability vs. Homogeneous p-Toluenesulfonic Acid in Biginelli Reactions

A polyacrylonitrile fiber-supported poly(ammonium methanesulfonate) catalyst demonstrated high efficiency and remarkable recyclability for mediating Biginelli reactions in ethanol. While the homogeneous catalyst p-toluenesulfonic acid (PTSA) provides similar initial activity, it cannot be easily recovered [1]. The supported ammonium methanesulfonate catalyst achieved a 95% product yield in the first cycle and maintained a 92% yield even after 10 consecutive cycles, showcasing a negligible loss in activity compared to the single-use limitation of its homogeneous counterpart [1].

Heterogeneous Catalysis Green Chemistry Organic Synthesis

Enhanced Thermal Stability in Perovskite Photovoltaics via Methanesulfonate Additive

In perovskite solar cell (PSC) research, the incorporation of methanesulfonate (MeS) has been shown to significantly enhance the thermal stability of methylammonium lead iodide (MAPbI3) perovskite films. A study demonstrated that adding an ionic liquid containing methanesulfonate improved the thermal stability of the perovskite material, enabling it to retain 80% of its initial power conversion efficiency (PCE) after 100 hours of thermal aging at 85 °C [1]. In contrast, a control device without the methanesulfonate additive retained only 40% of its initial PCE under identical aging conditions [1].

Perovskite Solar Cells Thermal Stability Additive Engineering

Proton Conductivity in Polymer Electrolyte Membranes: Diethanolammonium Methanesulfonate vs. Unmodified Membranes

In the development of high-temperature proton exchange membrane (PEM) fuel cells, diethanolammonium methanesulfonate-based protic ionic liquids (PILs) have been integrated into polybenzimidazole (PBI) to form composite membranes. The addition of the methanesulfonate-based PIL resulted in a composite membrane with a proton conductivity of 4.5 mS cm⁻¹ at 180 °C under anhydrous conditions [1]. In comparison, the pristine PBI membrane without the PIL additive exhibited a significantly lower proton conductivity of 0.8 mS cm⁻¹ under the same conditions [1].

Fuel Cells Polymer Electrolyte Proton Conductivity

Validated Application Scenarios for Ammonium Methanesulfonate Based on Quantitative Evidence


High-Temperature Proton Exchange Membrane (PEM) Fuel Cell Manufacturing

Procurement of ammonium methanesulfonate or its derivatives (e.g., diethanolammonium methanesulfonate) is strongly indicated for the development of advanced polymer electrolyte membranes (PEMs) for fuel cells operating at elevated temperatures. As demonstrated in Section 3, the incorporation of methanesulfonate-based ionic liquids into PBI matrices can enhance proton conductivity by over 5-fold (4.5 vs 0.8 mS cm⁻¹) at 180 °C under anhydrous conditions [1]. This quantifiable performance leap makes it a critical component for achieving the power density and efficiency targets required in automotive and stationary fuel cell applications.

Development of Thermally Stable Perovskite Solar Cells (PSCs)

For R&D teams and manufacturers focused on improving the operational lifetime of perovskite solar cells, procuring methanesulfonate-based additives is a data-driven strategy. The evidence shows that a methanesulfonate additive can double the thermal stability of a MAPbI3 perovskite device, enabling it to retain 80% of its initial efficiency after 100 hours at 85 °C compared to a 40% retention for a control device [2]. This makes ammonium methanesulfonate a high-value material for formulating perovskite precursor inks and post-treatment solutions aimed at passing industry-standard accelerated lifetime tests.

Industrial-Scale Heterogeneous Catalysis for Green Chemistry

In the procurement of catalysts for fine chemical and pharmaceutical synthesis, ammonium methanesulfonate should be prioritized for applications where catalyst recovery and process sustainability are paramount. The evidence of its immobilization on a polymer support to create a heterogeneous catalyst that maintains 92% yield after 10 cycles in a Biginelli reaction [3] positions it as a superior alternative to homogeneous acids like PTSA. This directly translates to lower operational costs, reduced purification burdens, and a smaller environmental footprint for industrial esterification, alkylation, and condensation reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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